molecular formula C35H48N6O8 B1192127 ADEP7

ADEP7

Cat. No.: B1192127
M. Wt: 680.8
InChI Key: DOYUNHASUZKGPZ-SGJSVLFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADEP7 (Acyldepsipeptide 7) is a cyclic acyldepsipeptide compound that selectively activates the bacterial protease ClpP, a critical enzyme in protein homeostasis. Mechanistically, this compound binds to hydrophobic pockets between ClpP subunits, stabilizing an extended conformation that opens axial entry pores. This allows unstructured proteins to access ClpP’s proteolytic chamber, bypassing the regulatory control of ATP-dependent chaperones like ClpX . This compound enhances ClpP’s catalytic efficiency (kcat,app) without altering substrate affinity (KM,app), as demonstrated in kinetic studies using β-lactone substrates (e.g., D3 and U1) . Its ability to destabilize bacterial proteostasis makes it a promising candidate against drug-resistant pathogens like Staphylococcus aureus.

Properties

Molecular Formula

C35H48N6O8

Molecular Weight

680.8

IUPAC Name

(E)-N-((S)-1-Oxo-3-phenyl-1-(((6S,9S,11aS,17S,20aS)-6,9,10-trimethyl-5,8,11,16,20-pentaoxohexadecahydro-1H,5H,16H-dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-17-yl)amino)propan-2-yl)hex-2-enamide

InChI

InChI=1S/C35H48N6O8/c1-5-6-8-17-29(42)37-25(20-24-13-9-7-10-14-24)31(44)38-26-21-49-35(48)28-16-12-19-41(28)32(45)22(2)36-30(43)23(3)39(4)34(47)27-15-11-18-40(27)33(26)46/h7-10,13-14,17,22-23,25-28H,5-6,11-12,15-16,18-21H2,1-4H3,(H,36,43)(H,37,42)(H,38,44)/b17-8+/t22-,23-,25-,26-,27-,28-/m0/s1

InChI Key

DOYUNHASUZKGPZ-SGJSVLFISA-N

SMILES

CCC/C=C/C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H]2C(N3[C@](CCC3)([H])C(N(C)[C@@H](C)C(N[C@@H](C)C(N4[C@](CCC4)([H])C(OC2)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acyldepsipeptide 7;  ADEP-7;  ADEP 7;  ADEP7

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Conformational Control : this compound binding expands ClpP’s axial pore (SAXS Rg increase: ~1.7 Å), enabling substrate entry without chaperone mediation .
  • Biphasic Activity : Substoichiometric this compound concentrations (3–4 molecules per ClpP14) inhibit peptidase activity, suggesting a regulatory role in ClpP assembly .
  • Antibiotic Potential: this compound’s unique mechanism avoids cross-resistance with β-lactones, making it viable for multidrug-resistant infections .

Data Tables

Table 1: Thermal Stability of SaClpP Variants with this compound and ADEP4

ClpP Variant Condition Tm (°C) kcat,app (min⁻¹)
Wild-type No ADEP 46.4 ± 0.1 292
Wild-type +this compound 46.3 ± 0.1 296
Wild-type +ADEP4 46.7 ± 0.1 305
D172N Mutant No ADEP 44.7 ± 0.1 303
D172N Mutant +this compound 45.6 ± 0.1 296
D172N Mutant +ADEP4 46.4 ± 0.1 300

Data adapted from thermal shift and kinetic assays .

Table 2: Hydrolysis Rates of β-Lactone Substrates

Substrate Condition Half-life (hours) Catalytic Efficiency (kcat/KM)
D3 No this compound 5.2 0.15
D3 +this compound 1.5 0.52
U1 No this compound >20 <0.05
U1 +this compound 2.38 0.41

Data from β-lactone hydrolysis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADEP7
Reactant of Route 2
ADEP7

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